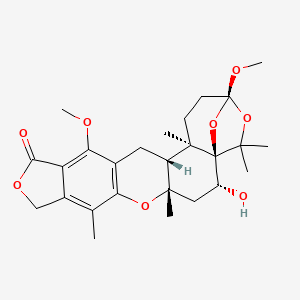
Austalide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Austalide B is a natural product found in Aspergillus ustus with data available.
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that Austalide B exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, compounds derived from Aspergillus sp. were evaluated against the Caco-2 cancer cell line, showing moderate cytotoxicity with IC₅₀ values indicating effective inhibition of cell proliferation . The mechanism behind this activity is believed to involve the disruption of cellular processes essential for cancer cell survival.
Antibacterial and Antiviral Properties
This compound and its derivatives have shown significant antibacterial and antiviral activities. Studies have reported that certain austalides inhibit the growth of pathogenic bacteria and viruses, including influenza A virus (H1N1) with IC₅₀ values ranging from 90 to 145 μM . These findings suggest potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
This compound has been implicated in reducing inflammation through various mechanisms, including the inhibition of reactive oxygen species formation and modulation of inflammatory pathways in cellular models . This property positions it as a candidate for therapeutic interventions in inflammatory diseases.
Synthetic Approaches
The synthesis of this compound has been a subject of extensive research due to its complex structure. Several synthetic pathways have been developed to produce this compound, which can facilitate further research into its applications.
Total Synthesis
The first total synthesis of this compound was achieved through a series of biomimetic transformations involving polyketide aromatization and selective cyclization reactions . This synthetic route not only provides access to this compound but also allows for the exploration of structural analogs that may exhibit enhanced biological activity.
Derivative Development
Synthetic chemists have focused on creating derivatives of this compound to improve its pharmacological properties. Modifications such as hydroxylation at specific carbon positions have been shown to alter biological activity significantly . Understanding these structure-activity relationships is crucial for developing more effective therapeutics.
Case Studies
Propriétés
Numéro CAS |
81543-02-4 |
|---|---|
Formule moléculaire |
C26H34O8 |
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
(1R,2R,4S,16R,17R,20S)-2-hydroxy-13,20-dimethoxy-4,7,17,22,22-pentamethyl-5,10,21,23-tetraoxahexacyclo[18.2.1.01,17.04,16.06,14.08,12]tricosa-6(14),7,12-trien-11-one |
InChI |
InChI=1S/C26H34O8/c1-13-15-12-31-21(28)18(15)20(29-6)14-10-16-23(4)8-9-25(30-7)33-22(2,3)26(23,34-25)17(27)11-24(16,5)32-19(13)14/h16-17,27H,8-12H2,1-7H3/t16-,17-,23-,24+,25+,26-/m1/s1 |
Clé InChI |
ZVFMDVFPBVFGPG-BLQNBILZSA-N |
SMILES |
CC1=C2COC(=O)C2=C(C3=C1OC4(CC(C56C(OC(O5)(CCC6(C4C3)C)OC)(C)C)O)C)OC |
SMILES isomérique |
CC1=C2COC(=O)C2=C(C3=C1O[C@]4(C[C@H]([C@@]56[C@@]([C@H]4C3)(CC[C@@](O5)(OC6(C)C)OC)C)O)C)OC |
SMILES canonique |
CC1=C2COC(=O)C2=C(C3=C1OC4(CC(C56C(OC(O5)(CCC6(C4C3)C)OC)(C)C)O)C)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















